![molecular formula C18H11ClN6O4 B2872545 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-57-9](/img/structure/B2872545.png)
5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is an intricate organic compound notable for its potential applications in scientific research. This compound, with its detailed structure, presents a unique profile for reactions and applications due to its combination of nitro, chloro, and pyrazolo[3,4-d]pyrimidine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide generally involves multistep organic reactions. Key synthetic steps often include nitration, chlorination, and amidation processes. Conditions such as temperature, solvent, and the presence of catalysts play crucial roles in optimizing yield and purity.
Industrial Production Methods
In industrial settings, large-scale synthesis may utilize more efficient catalytic processes to minimize costs and environmental impact. Techniques like flow chemistry and automated synthesis could be implemented for higher throughput and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: Potential to oxidize under certain conditions, leading to further nitration or conversion of functional groups.
Reduction: Nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The chloro and nitro groups make it amenable to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen gas for reduction, various acids and bases for substitution reactions, and oxidizing agents like KMnO4 for oxidation. Solvents such as DMSO, DMF, and acetonitrile are frequently employed.
Major Products
Depending on the reaction type, major products can include amines, further substituted benzamides, or oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in pharmaceutical research.
Biology
Its unique structure offers potential for biological studies, including its interaction with specific proteins or enzymes.
Medicine
Industry
May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups enable the compound to participate in electron transfer and binding events, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-nitrobenzamide
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives
Benzamide derivatives with varied substituents
Uniqueness
The presence of both nitro and chloro groups, combined with the pyrazolo[3,4-d]pyrimidine structure, provides a unique chemical reactivity and biological activity profile that differentiates it from other benzamide derivatives.
Hope that covers all the bases for you! If there's anything more specific you need to delve into, feel free to ask.
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O4/c19-11-6-7-15(25(28)29)13(8-11)17(26)22-23-10-20-16-14(18(23)27)9-21-24(16)12-4-2-1-3-5-12/h1-10H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGSRWBPNOXAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
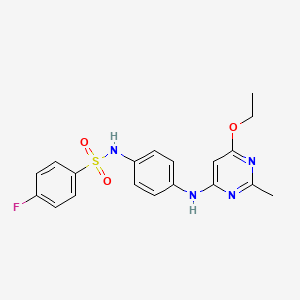


![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)
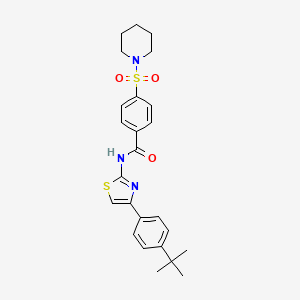
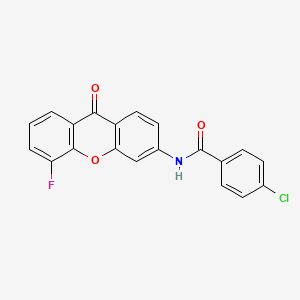
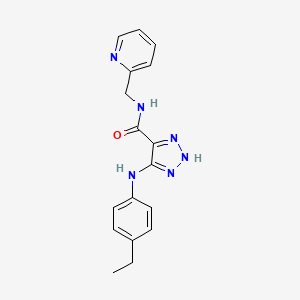
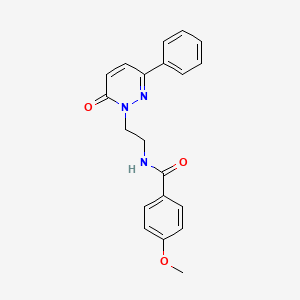
![4-benzoyl-N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2872480.png)
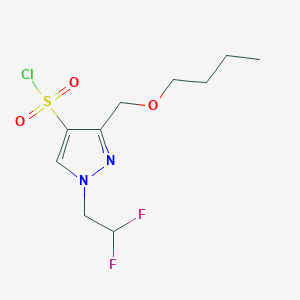

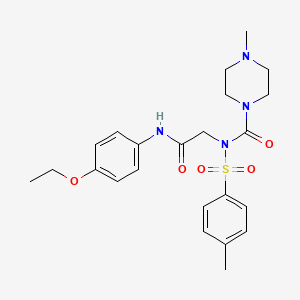
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/new.no-structure.jpg)

